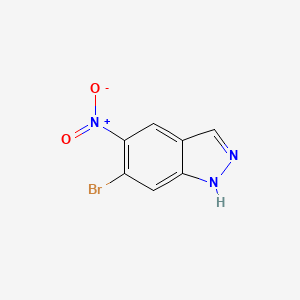

6-bromo-5-nitro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKXPWFCVVSHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 5 Nitro 1h Indazole and Its Derivatives

Strategic Approaches to Indazole Scaffold Construction Relevant to 6-Bromo-5-nitro-1H-indazole

The construction of the indazole ring system is a central theme in heterocyclic chemistry, with numerous strategies developed to achieve this bicyclic structure. researchgate.netbenthamdirect.combeilstein-journals.org For derivatives like this compound, synthetic routes often commence with appropriately substituted precursors. A common method involves the nitration of 6-bromoindazole. Another key strategy is the cyclization of precursors such as substituted 2-azidobenzaldehydes.

Catalyst-Based Synthesis (Acid-Base and Transition Metal Catalysis)

Catalyst-based methods have significantly advanced the synthesis of indazoles, offering improved efficiency and selectivity. benthamdirect.comingentaconnect.com Both acid-base and transition-metal catalysts play crucial roles in modern synthetic protocols. benthamdirect.com The use of transition metals like palladium, copper, and rhodium has become particularly prevalent in the industrial production of indazole derivatives to achieve higher yields and purity. mdpi.com

Copper catalysis offers a cost-effective and efficient means for constructing the indazole core. acs.org One-pot, three-component reactions catalyzed by copper have been developed for the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.orgorganic-chemistry.orgacs.org This methodology facilitates the sequential formation of C-N and N-N bonds and is tolerant of a wide range of functional groups. organic-chemistry.orgacs.org Copper(I) oxide nanoparticles have also been employed as a catalyst under ligand-free conditions in green solvents like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Furthermore, copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a convenient route to N-phenyl- and N-thiazolyl-1H-indazoles. nih.gov A novel copper-catalyzed cascade process involving C-N coupling and intramolecular C-H amination has been reported for the synthesis of imidazo[1,2-b]indazoles. rsc.org

Table 1: Examples of Copper-Catalyzed Indazole Synthesis

| Reactants | Catalyst System | Product Type | Key Features |

| 2-Bromobenzaldehydes, primary amines, sodium azide | CuI/TMEDA | 2H-Indazoles | One-pot, three-component, broad substrate scope. organic-chemistry.orgacs.org |

| 2-Chloro/bromobenzaldehydes, primary amines, sodium azide | Cu₂O-NPs | 2H-Indazoles | Ligand-free, green solvent (PEG). organic-chemistry.org |

| o-Chlorinated arylhydrazones | Copper catalyst | N-Aryl-1H-indazoles | Intramolecular N-arylation. nih.gov |

| 2-(2H-Indazol-2-yl)aniline, aryl/heteroaryl/aliphatic bromide | Copper catalyst | Imidazo[1,2-b]indazoles | Cascade C-N coupling/C-H amination. rsc.org |

This table is based on data from the text and is for illustrative purposes.

Palladium catalysis is a powerful tool for the functionalization of the indazole scaffold. mdpi.com The Suzuki-Miyaura cross-coupling reaction, in particular, is a highly effective method for forming C-C bonds by reacting a bromoindazole, such as this compound, with an organoboronic acid. rsc.orgnih.gov This reaction is known for its mild conditions and tolerance of various functional groups. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles has been shown to be effective using catalysts like Pd(PPh₃)₄. researchgate.netingentaconnect.comepa.gov Optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent, is crucial for achieving high yields. researchgate.netresearchgate.net For instance, Pd(dppf)Cl₂ has been identified as an effective catalyst for the coupling of 5-bromoindazoles. researchgate.net

The Suzuki-Miyaura reaction has been successfully applied to synthesize a variety of 3-aryl-1H-indazoles and C7-arylated 4-substituted 1H-indazoles. nih.govresearchgate.net However, the presence of unprotected nitrogen-rich heterocycles like indazole can sometimes inhibit the palladium catalyst, necessitating careful selection of precatalysts and reaction conditions. nih.gov

Table 2: Optimized Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindazoles

| Bromoindazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature | Yield |

| 3-Bromoindazoles | Various arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/EtOH/H₂O | 140 °C (Microwave) | Good to Excellent researchgate.netingentaconnect.com |

| 3-Bromo-5-amino-1H-indazole | Arylboronic acids | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | Microwave | Good to Excellent researchgate.net |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C | High researchgate.net |

| 7-Bromo-4-substituted-1H-indazoles | (4-Methoxyphenyl)boronic acid | Various Pd catalysts | Various bases | Various solvents | Optimized conditions | Moderate to Good nih.gov |

This table is based on data from the text and is for illustrative purposes.

Rhodium catalysts have enabled novel and efficient routes to indazole derivatives through C-H bond functionalization. nih.govacs.orgacs.org An efficient, one-step synthesis of substituted N-aryl-2H-indazoles has been reported via the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.org This [4+1] annulation strategy is highly functional group-compatible. acs.org The reaction is initiated by the Rh(III)-catalyzed direct addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization and aromatization. acs.org

Synergistic rhodium/copper catalysis has also been employed for the synthesis of 1H-indazoles from imidates and nitrosobenzenes under redox-neutral conditions. snnu.edu.cn This method proceeds via C-H activation and C-N/N-N coupling with high efficiency. snnu.edu.cn While highly effective, a limitation of rhodium-based catalysis can be the high cost of the precious metal. acs.orgnih.gov

Metal-Free Synthetic Routes

While metal-catalyzed reactions are dominant, metal-free approaches for indazole synthesis offer advantages in terms of cost and sustainability. researchgate.net One such method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions. Additionally, a metal-free synthesis of 1H-indazoles has been developed from 2-aminoacetophenone (B1585202) oximes using methanesulfonyl chloride-mediated cyclization. researchgate.net Recent advancements also include the synthesis of 2H-indazoles from 2-((aryl/alkyl/H)ethynyl))aryltriazenes and arylsulfinic acids under visible-light irradiation without an external photocatalyst. researchgate.net

Green Chemistry Approaches in Indazole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indazoles to create more environmentally friendly processes. benthamdirect.comingentaconnect.com This includes the use of greener solvents, such as polyethylene glycol (PEG), and catalyst systems like copper(I) oxide nanoparticles that can be used under ligand-free conditions. organic-chemistry.orgacs.org

A significant development in green synthesis is the use of visible light to promote reactions. A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene under visible light has been achieved, providing excellent yields of 2H-indazoles. rsc.orgrsc.org This photo-organic method is fast, efficient, and demonstrates a wide substrate scope. rsc.org The reaction is believed to proceed through photoisomerization of the azobenzene followed by cyclization. rsc.org

Ultrasound-Assisted Synthetic Protocols for Bromination

Ultrasound-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields under mild conditions. researchgate.netrsc.org In the context of indazole bromination, sonication provides an efficient, metal-free approach that enhances reaction kinetics. smolecule.com

One notable protocol involves the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source for the C-H bond cleavage and bromination of indazoles. researchgate.netnih.gov This method facilitates site-specific bromination, typically at the C3 position, and can be completed in as little as 30 minutes. rsc.orgnih.gov The application of ultrasound is believed to improve mass transfer and accelerate the rate of radical generation, leading to significantly faster reactions compared to conventional heating methods. smolecule.com Studies have shown that this ultrasound-assisted approach is not a radical process and is compatible with a wide range of functionalized indazoles. researchgate.netrsc.orgnih.gov

Key features of this methodology include its rapid nature, mild reaction conditions, and high efficiency, with yields often ranging from 81% to 95%. smolecule.com The choice of solvent can be critical, with studies indicating ethanol (B145695) as a competent solvent for this transformation. nih.gov

| Parameter | Condition/Reagent | Observation | Reference |

| Bromine Source | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Efficient for C3-bromination | researchgate.netnih.gov |

| Energy Source | Ultrasound (40 kHz) | Reaction completion in ~30 minutes | rsc.orgnih.gov |

| Conditions | Mild, Metal-free | High tolerance for various functional groups | rsc.orgsmolecule.com |

| Typical Yields | 81% - 95% | Demonstrates high efficiency of the protocol | smolecule.com |

Regioselective Introduction of Bromo and Nitro Functional Groups on the Indazole Core

The synthesis of this compound requires precise control over the regioselectivity of both bromination and nitration reactions. The electronic properties of the indazole ring and the directing effects of existing substituents are crucial factors in determining the position of electrophilic substitution.

Specific Bromination Methodologies

Achieving regioselective bromination on the indazole scaffold is a critical step. The choice of brominating agent and reaction conditions dictates the position of bromine substitution.

Direct C-H bromination offers an atom-economical approach to installing bromine atoms without the need for pre-functionalized substrates. Recent methodologies have focused on achieving high regioselectivity through C-H bond cleavage. researchgate.netnih.gov For instance, an efficient protocol for the site-specific introduction of a bromine atom at the C3 position of the indazole ring has been developed using DBDMH under ultrasound irradiation. researchgate.netrsc.org

Alternatively, direct regioselective C7-bromination of 4-substituted 1H-indazoles has been successfully achieved, demonstrating that different positions on the indazole ring can be targeted by tuning the substrate and reaction conditions. nih.govrsc.org

N-Bromosuccinimide (NBS) is a widely employed reagent for the regioselective bromination of indazoles. chim.it It is a versatile and convenient source of electrophilic bromine. Depending on the solvent and reaction conditions, NBS can be used to target different positions on the indazole ring. It is frequently used for the introduction of a bromine atom at the C3 position. chim.it

For the synthesis of precursors to this compound, NBS is particularly effective. One synthetic route involves the bromination of 5-nitro-1H-indazole using NBS to yield 7-bromo-5-nitro-1H-indazole. a2bchem.com In another example, the treatment of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equivalents of NBS in DMF at 80 °C resulted in the desired C7-halogenated product in 84% yield. nih.gov Increasing the equivalents of NBS can lead to di-substituted products, such as the 5,7-dibrominated compound. nih.gov

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| NBS (1.1 equiv.) | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | DMF, 80 °C, 18h | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | nih.govresearchgate.net |

| NBS (2 equiv.) | N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | DMF, 80 °C, 18h | 5,7-dibrominated compound | 88% | nih.gov |

| NBS | 5-nitro-1H-indazole | Ferric bromide catalyst | 7-bromo-5-nitro-1H-indazole | - | a2bchem.com |

Targeted Nitration Procedures

The introduction of a nitro group onto the indazole ring is typically achieved through electrophilic aromatic substitution. The regioselectivity is governed by the directing effects of the substituents already present on the ring.

Direct C-H nitration is a fundamental method for synthesizing nitro-indazoles. A common and effective approach for the synthesis of 5-nitro-1H-indazole derivatives involves using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This classic nitrating mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich positions of the indazole ring. For the synthesis of this compound, the precursor 6-bromoindazole is nitrated using this method. The reaction conditions, particularly temperature, must be carefully controlled to prevent over-nitration.

More advanced, metal-catalyzed C-H nitration methods have also been developed. For example, a palladium-catalyzed direct C-H nitration has been described for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives, showcasing the potential for catalytic systems to control regioselectivity. rsc.orgresearchgate.net Other methodologies have employed iron(III) nitrate, which has been shown to be an effective nitrating agent for indazoles, leading predominantly to nitration at the C6 position for 1H-indazoles. smolecule.com The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been reported, highlighting that sequential nitrations are possible. chim.it

| Nitrating Agent | Substrate | Conditions | Major Product | Reference |

| HNO₃ / H₂SO₄ | 6-bromoindazole | - | This compound | |

| HNO₃ / H₂SO₄ | 1H-indazole-7-carboxylic acid | 0 °C to RT | 5-nitro-1H-indazole-7-carboxylic acid | |

| Iron(III) nitrate | 1H-indazoles | 100-120 °C | 6-Nitro-1H-indazoles | smolecule.com |

| Pd(OAc)₂ / AgNO₃ | Sulfonyl hydrazide derivative | Mild conditions | 3-nitro-1-(phenylsulfonyl)-1H-indazole | rsc.orgresearchgate.net |

Iron-Promoted Nitration

The introduction of a nitro group onto an aromatic system is a fundamental transformation in organic synthesis. While classical nitration often employs a mixture of nitric and sulfuric acids, modern methodologies seek milder and more selective conditions. Iron-promoted nitration has emerged as a significant strategy for the nitration of various aromatic compounds, including heterocyclic systems like indazoles. researchgate.net An iron-promoted method for the C3–H nitration of 2H-indazoles has been developed, which proceeds via a radical mechanism and avoids the need for a chelating group to direct the substitution. rsc.org This approach has been shown to be effective for the synthesis of 3-nitro-2H-indazoles. rsc.org

However, for the synthesis of this compound, the most commonly documented methods involve the direct nitration of 6-bromo-1H-indazole using traditional nitrating agents such as a combination of nitric acid and sulfuric acid. This reaction is an electrophilic aromatic substitution where the pre-existing bromo group on the indazole ring helps direct the incoming nitro group. The synthesis of nitro-indazoles is often successful when electron-withdrawing substituents, such as a bromo group, are already present on the benzene (B151609) ring portion of the molecule. thieme-connect.de

Multi-Step Synthesis of this compound from Precursors

Synthesis from Nitro-Substituted Benzene Derivatives

A robust synthetic route to 4,6-disubstituted 1H-indazoles, including 6-bromo-4-nitro-1H-indazole, starts from appropriately substituted benzene derivatives. A specific example is the synthesis beginning with 5-bromo-2-methyl-1,3-dinitrobenzene (B1282729). google.com This multi-step process involves the selective reduction of one nitro group, followed by diazotization and intramolecular cyclization to form the indazole ring.

The key steps are outlined below:

Selective Reduction : 5-bromo-2-methyl-1,3-dinitrobenzene is treated with iron powder in the presence of an acid, such as concentrated hydrochloric acid, in a solvent mixture like methanol (B129727) and dioxane. This selectively reduces one of the nitro groups to an amino group, yielding 5-bromo-2-methyl-3-nitroaniline. google.com

Diazotization and Cyclization : The resulting aniline (B41778) derivative is then subjected to diazotization using a nitrite (B80452) source, followed by an intramolecular cyclization reaction to form the 1H-indazole ring system. This sequence provides a pathway to 6-bromo-4-nitro-1H-indazole, and similar strategies can be envisioned for the 5-nitro isomer by starting with the appropriate toluene (B28343) precursor. google.com

| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1 | 5-bromo-2-methyl-1,3-dinitrobenzene | Fe powder, conc. HCl, MeOH/Dioxane, 80°C | 5-bromo-2-methyl-3-nitroaniline | 62% | google.com |

| 2 | 5-bromo-2-methyl-3-nitroaniline | NaNO₂, H₂SO₄, AcOH, 0-5°C then heat | 6-bromo-4-nitro-1H-indazole | Not specified | google.com |

This table outlines the synthesis for the 6-bromo-4-nitro isomer, illustrating the general strategy applicable to nitro-substituted benzene precursors.

Sequential Halogenation and Nitration Strategies

The synthesis of this compound can be effectively achieved by performing halogenation and nitration reactions sequentially on an indazole core. The order of these steps can be varied, providing flexibility to the synthetic design.

Strategy 1: Nitration followed by Bromination This approach begins with the nitration of an indazole precursor, followed by bromination. For instance, 5-nitro-1H-indazole can be used as the starting material. google.com The subsequent bromination is typically performed using bromine (Br₂) in a suitable solvent like N,N-dimethylformamide (DMF) to yield 3-bromo-5-nitro-1H-indazole. google.com While this example yields the 3-bromo isomer, similar electrophilic substitution principles apply for achieving substitution at other positions, although regioselectivity can be a challenge. A review on C3-indazole functionalization notes that bromination of 5- or 6-nitroindazole (B21905) with Br₂ in DMF affords the corresponding 3-bromo derivatives in good yields. chim.it

Strategy 2: Bromination followed by Nitration Alternatively, the synthesis can commence with a brominated indazole. A common and direct route involves the nitration of 6-bromoindazole. This electrophilic substitution is typically carried out using a standard nitrating mixture of nitric acid and sulfuric acid. The bromine atom at the 6-position influences the regiochemical outcome of the nitration. Similarly, 5-bromo-3-iodoindazole has been prepared using N-iodosuccinimide (NIS) under basic conditions, highlighting the utility of halogenated indazoles as synthetic intermediates. chim.it

| Strategy | Starting Material | Key Reaction | Intermediate/Product | Reference |

| Nitration → Halogenation | 5-Nitro-1H-indazole | Bromination (Br₂/DMF) | 3-Bromo-5-nitro-1H-indazole | google.comchim.it |

| Halogenation → Nitration | 6-Bromo-1H-indazole | Nitration (HNO₃/H₂SO₄) | This compound |

Formation of the Indazole Ring System with Pre-existing Bromo and Nitro Groups

Constructing the indazole ring as the final step from a precursor that already contains the desired bromo and nitro substituents is a highly convergent synthetic strategy. This method avoids potential issues with regioselectivity during the halogenation or nitration of the sensitive indazole ring system.

A prominent example of this approach is the Davis–Beirut reaction or related cyclizations. The synthesis often starts with a substituted o-toluidine (B26562) derivative. For instance, the synthesis of 6-nitro-1H-indazole can be achieved from 2-methyl-5-nitroaniline (B49896) via diazotization and subsequent cyclization, a reaction that proceeds in a 47% yield. thieme-connect.de To synthesize the target molecule, this compound, one would start with an aniline precursor containing both the bromo and nitro groups in the correct orientation, such as 2-amino-4-bromo-5-nitrotoluene or a related derivative. The key transformation involves the conversion of the amino group into a diazonium salt, which then undergoes intramolecular cyclization to form the N-N bond of the pyrazole (B372694) portion of the indazole ring. thieme-connect.dethieme-connect.de This method is particularly effective when electron-withdrawing groups are present on the aromatic ring. thieme-connect.de

Derivatization of this compound

N-Alkylation and N-Arylation Strategies

The derivatization of the indazole nitrogen atoms (N1 and N2) is a critical step in modulating the pharmacological properties of indazole-based compounds. The N-alkylation or N-arylation of this compound can lead to a mixture of N1 and N2 regioisomers, and achieving selectivity is a significant synthetic challenge.

N-Alkylation The regioselectivity of N-alkylation is highly sensitive to the substitution pattern on the indazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.orgnih.gov For indazoles with electron-withdrawing groups like the nitro group, the outcome of alkylation is strongly influenced. For example, the presence of a nitro group at the C7 position has been shown to confer excellent N2 regioselectivity. beilstein-journals.org While specific studies on this compound are scarce, it is known that methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) can produce a nearly 1:1 mixture of the N1 and N2 methylated products. researchgate.net The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1 selectivity in the alkylation of various substituted indazoles. beilstein-journals.orgnih.gov

N-Arylation N-arylation of indazoles is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. An efficient synthesis of 1-aryl-5-nitro-1H-indazoles has been developed involving the reaction of arylhydrazones with a benzene ring substituted with fluorine at C2 and a nitro group at C5, which proceeds via an SNAr ring closure. mdpi.comnih.gov This method has been optimized into a one-pot process. mdpi.com Copper-catalyzed N-arylation of aminoindazoles with aryl boronic acids has also been reported as a viable strategy that can be performed in the open air without the need for a ligand or base. rsc.org These methods provide a framework for the N-arylation of this compound to generate a library of diverse derivatives.

| Derivatization | Substrate | Reagents/Conditions | Product Type | Key Findings | Reference(s) |

| N-Alkylation | Substituted Indazoles | Alkyl halide, NaH, THF | N1-Alkyl indazoles | High N1 regioselectivity | beilstein-journals.orgnih.gov |

| N-Alkylation | 6-Nitro-1H-indazole | Dimethyl sulfate, KOH | N1/N2-Methyl indazoles | ~1:1 mixture of regioisomers | researchgate.net |

| N-Arylation | 2-Fluoro-5-nitro-arylhydrazones | Base (e.g., K₂CO₃) | 1-Aryl-5-nitro-1H-indazoles | Efficient SNAr cyclization | mdpi.comnih.gov |

| N-Arylation | Aminoindazoles | Aryl boronic acid, Cu(II) catalyst | N-Aryl-aminoindazoles | Ligand- and base-free conditions | rsc.org |

Functionalization at Other Positions (e.g., C3)

While modifications at the N1 position are common, functionalization at the C3 position of the indazole ring is a crucial strategy for creating diverse molecular architectures. This position is less reactive than the N-H proton but can be activated for various transformations, including halogenation and formylation.

Halogenation at C3:

The introduction of a halogen atom, particularly iodine or bromine, at the C3 position serves as a valuable synthetic handle for subsequent cross-coupling reactions. Direct halogenation of the indazole core is an effective method. For instance, 3-iodoindazoles can be prepared in high yields by treating the corresponding indazole with iodine (I₂) under basic conditions. chim.it Studies have shown that substrates like 5-bromoindazole and 5-nitroindazole (B105863) can be efficiently iodinated at the C3 position using iodine in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). chim.it Similarly, 6-bromoindazole has been successfully converted to 6-bromo-3-iodo-1H-indazole using iodine and potassium hydroxide (B78521) (KOH) in DMF, a key step in the synthesis of VEGFR-2 inhibitors. chim.it

Formylation at C3:

The aldehyde group is a versatile functional group that can be converted into a wide array of other functionalities. Direct formylation of indazoles at the C3 position via the Vilsmeier-Haack reaction is generally ineffective. nih.govrsc.org However, an alternative multistep approach involving the nitrosation of indole (B1671886) precursors has proven successful. nih.govrsc.org This method allows for the preparation of 1H-indazole-3-carboxaldehydes from both electron-rich and electron-deficient indoles under mild, slightly acidic conditions. rsc.org For example, 6-bromo-1H-indazole-3-carboxaldehyde has been synthesized in good yield from 6-bromoindole. nih.gov

| Reaction Type | Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodination | 6-Bromo-1H-indazole | I₂, KOH, DMF | 6-Bromo-3-iodo-1H-indazole | Good | chim.it |

| Iodination | 5-Nitro-1H-indazole | I₂, K₂CO₃, DMF | 3-Iodo-5-nitro-1H-indazole | Good | chim.it |

| Formylation | 6-Bromoindole | NaNO₂, HCl, DMF/H₂O | 6-Bromo-1H-indazole-3-carboxaldehyde | 78% | nih.gov |

Synthesis of Complex Indazole Scaffolds Incorporating this compound Moiety

The this compound moiety is a valuable building block for constructing more complex, polycyclic, and substituted heterocyclic systems. These elaborate scaffolds are often designed to interact with specific biological targets.

Synthesis via Cycloaddition Reactions:

One powerful strategy involves using a functionalized indazole as a component in cycloaddition reactions. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been used in 1,3-dipolar cycloaddition reactions to create novel isoxazoline, isoxazole, and triazole-containing compounds. nih.gov In these syntheses, the C3-chloro-6-nitro-1H-indazole is first converted into an azide or an alkyne derivative, which then undergoes a cycloaddition with a suitable dipolarophile or dipole. nih.gov This approach has been successfully employed to generate complex molecules with potential antileishmanial activity. nih.gov

Synthesis of Triazole Derivatives:

Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for creating complex scaffolds. A series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core has been synthesized. researchgate.net This was achieved through a 1,3-dipolar cycloaddition reaction between a C3-alkynyl-6-bromo-1H-indazole and various organic azides, demonstrating the utility of the C3 position as a point of diversification. researchgate.net

Synthesis of N-Aryl and C3-Alkyl Derivatives:

Complex scaffolds can also be built by functionalizing both the N1 and C3 positions. An efficient route to substituted 1-aryl-5-nitro-1H-indazoles has been developed, involving the condensation of arylhydrazines with substituted o-fluorobenzaldehydes followed by a deprotonation and nucleophilic aromatic substitution (SₙAr) ring closure. nih.gov Furthermore, the synthesis of 3-methyl-1-phenyl-5-nitro-1H-indazole has been reported with a high yield, showcasing a method to introduce substituents at both the N1 and C3 positions of the 5-nitroindazole core. mdpi.com

| Scaffold Type | Key Intermediate | Synthetic Strategy | Example Product | Reference |

|---|---|---|---|---|

| Isoxazoline-Indazole | 3-Chloro-6-nitro-1H-indazole | 1,3-Dipolar Cycloaddition | 3-(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl-6-nitro-1H-indazole | nih.gov |

| Triazole-Indazole | 6-Bromo-1H-indazole | 1,3-Dipolar Cycloaddition (Click Chemistry) | 1,2,3-Triazole derivatives tethered with 6-bromo-1H-indazole | researchgate.net |

| N-Aryl C3-Alkyl Indazole | 2-Fluoro-5-nitroacetophenone & Phenylhydrazine | Condensation and SₙAr Cyclization | 3-Methyl-1-phenyl-5-nitro-1H-indazole | mdpi.com |

Advanced Spectroscopic and Computational Analysis in 6 Bromo 5 Nitro 1h Indazole Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H and ¹³C NMR: While specific, fully assigned experimental spectra for 6-bromo-5-nitro-1H-indazole are not detailed in the available literature, analysis of closely related 6-nitro-1H-indazole derivatives provides a strong basis for predicting its spectral characteristics. rsc.org The electron-withdrawing nature of the nitro group at the C-6 position and the bromine atom at the C-5 position significantly influences the chemical shifts of the aromatic protons and carbons.

For instance, in 6-nitro-3-phenyl-1H-indazole, the proton at the C-7 position typically appears downfield due to the deshielding effect of the adjacent nitro group. rsc.org By analogy, for this compound, one would expect three distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to H-3, H-4, and H-7. The ¹³C NMR spectrum would similarly show distinct resonances for each of the seven carbon atoms in the indazole core, with the carbons bearing the bromo (C-6) and nitro (C-5) groups exhibiting shifts characteristic of substitution with these electron-withdrawing groups.

Interactive Table: NMR Data of Representative 6-Nitro-1H-Indazole Derivatives rsc.org

This data for related compounds helps in predicting the spectral features of this compound.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ ppm) | ¹³C NMR Chemical Shifts (δ ppm) |

|---|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 6-Nitro-3-p-tolyl-1H-indazole | CDCl₃ | 12.60 (br, 1H), 8.09-8.03 (m, 2H), 8.00 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.43 (d, J = 8.0 Hz, 2H), 2.50 (s, 3H) | 146.98, 146.62, 140.24, 139.64, 130.14, 128.99, 127.72, 124.03, 122.02, 115.99, 107.20, 21.40 |

NOESY NMR: Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected through bonds. researchgate.net This provides crucial information about the molecule's conformation and stereochemistry. researchgate.netleyan.com For a planar molecule like this compound, a NOESY experiment could be used to confirm assignments by showing spatial correlations between adjacent protons on the aromatic ring, such as between H-3 and H-4, and between H-4 and the N-H proton of the pyrazole (B372694) ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum is expected to show several characteristic absorption bands.

The most prominent features would arise from the nitro (NO₂) group, which exhibits strong symmetric and asymmetric stretching vibrations. Based on data from related 6-nitroindazole (B21905) compounds, these peaks are expected around 1522 cm⁻¹ (asymmetric) and 1347 cm⁻¹ (symmetric). rsc.org Additionally, a C-Br stretching vibration is anticipated at a lower frequency, typically around 675 cm⁻¹. researchgate.net Other expected absorptions include N-H stretching from the indazole ring, aromatic C-H stretching, and C=C stretching from the aromatic system.

Interactive Table: Characteristic IR Absorption Bands for Substituted Indazoles

Data from related structures are used to predict the vibrational modes of this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Compound(s) | Source |

|---|---|---|---|

| N-H Stretch | ~3100-3300 | General Indazoles | General IR Data |

| Aromatic C-H Stretch | ~3000-3100 | General Aromatics | General IR Data |

| NO₂ Asymmetric Stretch | ~1522 | 6-Nitro-3-p-tolyl-1H-indazole | rsc.org |

| NO₂ Symmetric Stretch | ~1347 | 6-Nitro-3-p-tolyl-1H-indazole | rsc.org |

| Aromatic C=C Bending | ~1510 | 6-bromo-1H-indazole derivatives | researchgate.net |

| C-Br Stretch | ~675 | 6-bromo-1H-indazole derivatives | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the unambiguous determination of its chemical formula.

For this compound (C₇H₄BrN₃O₂), HRMS would confirm its elemental composition. cymitquimica.com The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the [M]+ and [M+2]+ peaks). HRMS analysis of a related compound, 3-(naphthalen-2-yl)-6-nitro-1H-indazole, showed a calculated m/z of 290.0924 for the [M+H]⁺ ion, with an experimentally found value of 290.0928, demonstrating the high accuracy of the technique. rsc.org

While the specific crystal structure of this compound is not described in the reviewed literature, X-ray diffraction studies on closely related derivatives provide significant insight into the expected solid-state conformation. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions in a crystalline solid.

A study on 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole revealed that the indazole fused-ring system is nearly planar. researchgate.net In this derivative, the nitro group was found to be almost coplanar with the ring system, with a small dihedral angle. researchgate.net The molecules in the crystal were linked by weak C—H⋯O hydrogen bonds involving the acetylene (B1199291) and nitro groups, forming a helical chain. researchgate.net Such studies on derivatives are crucial for understanding how substitution patterns and intermolecular forces dictate the solid-state packing of the indazole scaffold.

Interactive Table: Crystallographic Data for 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆BrN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.4641 (2) |

| b (Å) | 7.0863 (2) |

| c (Å) | 19.7891 (5) |

| β (°) | 96.166 (1) |

| Volume (ų) | 1040.69 (5) |

Quantum Chemical Calculations and Computational Studies

Computational chemistry provides a theoretical framework to complement experimental findings. Quantum chemical calculations can predict molecular structures, spectroscopic properties, and electronic characteristics, offering deeper insights into the behavior of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ekb.eg It is particularly effective for predicting optimized geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. nih.gov

For nitro-substituted indazoles, DFT calculations, often using the B3LYP functional, have been successfully employed to:

Optimize Molecular Geometries: DFT can predict bond lengths and angles in the gas phase, which can then be compared with experimental data from X-ray crystallography. nih.gov

Predict Spectroscopic Data: DFT is used to calculate vibrational frequencies, which aids in the assignment of experimental IR spectra. Furthermore, the Gauge-Invariant Atomic Orbital (GIAO) method, used in conjunction with DFT, provides a sound basis for calculating and assigning ¹H and ¹³C NMR chemical shifts. acs.org

Analyze Electronic Properties: The calculation of HOMO and LUMO energies provides insight into the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. ekb.eg These calculations can help predict how the molecule might interact with biological targets or other chemical species.

Density Functional Theory (DFT) Calculations

HOMO-LUMO Energy Gap Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

Theoretical studies, typically employing Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), are used to calculate these energy values. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more polarizable and reactive, readily donating or accepting electrons. irjweb.com This low energy gap is often associated with higher chemical reactivity and potential biological activity. nih.gov

The analysis of FMOs also helps in predicting the sites of chemical reactions. The HOMO is associated with the ability to donate an electron (nucleophilicity), while the LUMO is associated with the ability to accept an electron (electrophilicity). irjweb.com The spatial distribution of these orbitals indicates the likely regions for electrophilic and nucleophilic attacks.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Values for Related Indazole Derivatives (Calculated using DFT/B3LYP Method) Note: These are representative values for analogous compounds to illustrate the concept, not specific data for this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |

| 4-fluoro-1H-indazole | -9.01 | -1.58 | 7.43 |

| 4-chloro-1H-indazole | -9.10 | -1.82 | 7.28 |

| 4-bromo-1H-indazole | -8.99 | -1.90 | 7.09 |

| 4-amino-1H-indazole | -7.95 | -1.24 | 6.71 |

Data adapted from a study on corrosion inhibitors to illustrate quantum chemical parameters. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. imist.ma The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values.

Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack. Blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. nih.gov

For aromatic and heterocyclic compounds, the MEP surface provides critical information about potential interaction sites. In the case of this compound, the MEP surface would be significantly influenced by the electronegative atoms. The oxygen atoms of the nitro group would be expected to show a strong negative potential (red), making them prime sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atom attached to the nitrogen in the indazole ring (N1-H) would likely exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The bromine atom, due to its electronegativity and lone pairs, would also contribute to the electrostatic potential landscape.

DFT calculations are the standard method for generating MEP surfaces. imist.ma A study on 3-(4-methylphenyl)-6-nitro-1H-indazole utilized Hirshfeld surface analysis, a related technique, to investigate intermolecular interactions, highlighting the importance of H⋯O and H⋯N hydrogen bonds. nih.gov MEP analysis provides a visual representation that is crucial for understanding intermolecular interactions, such as those involved in ligand-receptor binding in biological systems. irjweb.com

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov It is a cornerstone of structure-based drug design, used to predict the binding affinity and mode of action of a potential drug candidate.

The indazole scaffold is a common feature in many biologically active compounds, and various indazole derivatives have been the subject of molecular docking studies to explore their therapeutic potential. For example, derivatives of 3-chloro-6-nitro-1H-indazole have been docked into the active site of Leishmania trypanothione (B104310) reductase to evaluate their antileishmanial activity. researchgate.net Similarly, other indazole derivatives have been studied as inhibitors of Hypoxia-inducible factor (HIF)-1α, a target in cancer therapy. nih.gov

While specific molecular docking studies on this compound are not prominently featured in existing literature, a hypothetical docking study would proceed as follows:

Preparation of Receptor and Ligand: The 3D structure of a target protein would be obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be built and optimized for its lowest energy conformation.

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed into the active site of the receptor. The program would then explore various possible binding poses and score them based on a scoring function that estimates binding affinity (e.g., in kcal/mol).

Analysis of Results: The best-scoring poses would be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Based on its structure, this compound possesses key features for binding, including a hydrogen bond donor (N-H), hydrogen bond acceptors (the nitro group and ring nitrogens), and a halogen atom that can participate in halogen bonding. These features suggest it could effectively interact with a variety of biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. aimspress.com These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

2D-QSAR Analysis

2D-QSAR models correlate biological activity with 2D structural descriptors that can be calculated from the chemical structure. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), topological indices (which describe molecular branching and shape), and electronic parameters. imist.ma

A typical 2D-QSAR study involves:

Data Set: A series of structurally related compounds (e.g., substituted indazoles) with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of 2D descriptors are calculated for each molecule in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a linear equation that relates a subset of the most relevant descriptors to the biological activity. aimspress.com

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

While a specific 2D-QSAR model for this compound analogues is not available, studies on other heterocyclic series, like nitrofuran derivatives, have successfully used this approach to identify key structural features for antitubercular activity. aimspress.com Such a model for indazole derivatives could reveal the quantitative impact of substituents at different positions on their activity.

3D-QSAR Analysis

3D-QSAR methods extend the analysis to three-dimensional space, considering the spatial arrangement of atoms. These models correlate biological activity with the 3D properties of the molecules, such as steric and electrostatic fields. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid. For each molecule, the steric and electrostatic potential is calculated at each grid point. Statistical methods are then used to correlate variations in these fields with changes in biological activity. The results are often visualized as contour maps, which show regions where increasing or decreasing steric bulk or electrostatic potential would lead to higher or lower activity.

A 3D-QSAR study on indazole derivatives as HIF-1α inhibitors identified specific steric and electrostatic features crucial for their inhibitory potency. nih.gov The contour maps generated from such a study can provide a detailed roadmap for designing new analogues of this compound with improved activity by suggesting where to add or remove specific functional groups.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are often used to refine the results of molecular docking. While docking provides a static picture of the ligand-receptor complex, MD simulations can reveal the dynamic behavior and stability of this complex in a simulated physiological environment (e.g., in water). researchgate.net

An MD simulation of a this compound-protein complex would involve:

System Setup: The docked complex is placed in a simulation box, typically filled with water molecules and ions to mimic a biological environment.

Simulation: The forces on every atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. This process is repeated for millions of steps, simulating the behavior of the system over nanoseconds or microseconds.

Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the ligand and protein atoms, the persistence of key intermolecular interactions (like hydrogen bonds), and the calculation of binding free energies using methods like MM/PBSA or MM/GBSA. researchgate.net

MD simulations have been successfully applied to study the stability of complexes involving other nitro-indazole derivatives, confirming that the compounds remain stably bound in the active site of their target enzymes. researchgate.net Such a simulation for this compound would provide crucial insights into the stability of its binding mode and a more accurate estimation of its binding affinity, thereby validating its potential as a therapeutic agent.

Prediction of Pharmacokinetic Properties (ADMET Profiling)

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step. This in silico analysis allows for the early identification of potential liabilities, thereby reducing the likelihood of late-stage failures and guiding the prioritization of lead candidates. For this compound, a comprehensive ADMET profile has been computationally generated to forecast its pharmacokinetic behavior and potential toxicity. These predictions are derived from sophisticated algorithms that analyze the molecule's structural features to estimate its interactions within a biological system.

The predicted ADMET properties of this compound offer valuable insights into its potential as a therapeutic agent. The following tables summarize the key predicted parameters related to its absorption, distribution, metabolism, excretion, and toxicity.

The absorption profile of a drug candidate is crucial for determining its bioavailability upon administration. Key parameters evaluated include intestinal absorption, Caco-2 cell permeability, and interaction with P-glycoprotein.

Human Intestinal Absorption (HIA): The predicted HIA for this compound is high, suggesting that the compound is likely to be well-absorbed from the gastrointestinal tract following oral administration.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. The predicted permeability of this compound in this model is moderate.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-glycoprotein is an efflux transporter that can limit the absorption of drugs. Computational models predict that this compound is not a substrate for P-gp, indicating that its absorption is unlikely to be significantly limited by this transporter. Furthermore, it is not predicted to be an inhibitor of P-gp.

Table 1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Good absorption from the GI tract |

| Caco-2 Permeability (logPapp in 10^-6 cm/s) | Moderate | Moderately permeable |

| P-glycoprotein Substrate | No | Not actively effluxed |

| P-glycoprotein I Inhibitor | No | Unlikely to cause P-gp related drug-drug interactions |

The distribution of a compound throughout the body influences its efficacy and potential for off-target effects. Key considerations include plasma protein binding and the ability to cross the blood-brain barrier.

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins can affect its availability to reach its target. This compound is predicted to have a moderate level of plasma protein binding.

Blood-Brain Barrier (BBB) Permeability: The ability of a compound to cross the blood-brain barrier is critical for drugs targeting the central nervous system. Predictions indicate that this compound has a low probability of crossing the BBB.

Table 2: Predicted Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| VDss (human) (L/kg) | Low | Limited distribution into tissues |

| Fraction unbound (human) | Moderate | A portion of the compound is free to interact with targets |

The metabolic fate of a compound is primarily determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms are likely to metabolize a compound and whether the compound inhibits these enzymes is crucial for anticipating drug-drug interactions.

CYP450 Substrate/Inhibitor: Computational models suggest that this compound is a substrate for CYP3A4 and an inhibitor of CYP2C9. It is not predicted to be a substrate or inhibitor for other major CYP isoforms such as CYP1A2, CYP2C19, and CYP2D6.

Table 3: Predicted Metabolic Properties of this compound

| Parameter | Predicted Value |

|---|---|

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| CYP1A2 substrate | No |

| CYP2C19 substrate | No |

| CYP2C9 substrate | No |

| CYP2D6 substrate | No |

The primary routes of drug excretion are through the kidneys (renal) and liver (biliary). The total clearance of a compound provides an indication of its rate of removal from the body.

Total Clearance: The predicted total clearance for this compound is moderate, suggesting a reasonable rate of elimination from the body.

Renal OCT2 Substrate: The organic cation transporter 2 (OCT2) is involved in the renal secretion of some drugs. This compound is not predicted to be a substrate for this transporter.

Table 4: Predicted Excretion Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | Moderate | Reasonable rate of elimination |

Early prediction of potential toxicity is a cornerstone of modern drug development. A range of toxicological endpoints are assessed computationally to flag potential safety concerns.

hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias. Predictions indicate that this compound is a low-risk hERG inhibitor.

Hepatotoxicity: Drug-induced liver injury is a significant safety concern. The compound is predicted to have a low probability of causing hepatotoxicity.

Skin Sensitization: The potential to cause an allergic skin reaction is also evaluated. This compound is predicted to have a low potential for skin sensitization.

AMES Toxicity: The Ames test is used to assess the mutagenic potential of a compound. Predictions suggest that this compound is not mutagenic.

Carcinogenicity: The potential to cause cancer is a critical long-term toxicity endpoint. The compound is predicted to be non-carcinogenic.

Table 5: Predicted Toxicity Profile of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| hERG I inhibitor | No | Low risk of cardiac toxicity |

| hERG II inhibitor | No | Low risk of cardiac toxicity |

| Hepatotoxicity (human) | No | Low risk of liver damage |

| Skin Sensitisation (human) | No | Low risk of allergic skin reactions |

| AMES toxicity | No | Not predicted to be mutagenic |

| Carcinogenicity | No | Not predicted to be carcinogenic |

Mechanistic Investigations of Reactions Involving 6 Bromo 5 Nitro 1h Indazole

Elucidation of Reaction Pathways and Intermediates

The formation and functionalization of the indazole ring can proceed through several distinct mechanistic pathways. For substituted indazoles such as 6-bromo-5-nitro-1H-indazole, radical and polar pathways, including nucleophilic aromatic substitution, are particularly relevant.

While many indazole syntheses involve polar reactions, radical-mediated pathways offer alternative routes for functionalization, particularly for N-alkylation. One such approach involves a radical-mediated decarboxylative C(sp³)–N cross-coupling. organic-chemistry.org In this type of reaction, alkyl radicals, generated from corresponding diacyl peroxides through copper catalysis or a combination of copper and photoredox catalysis, can be coupled with nitrogen nucleophiles like indazole. organic-chemistry.org

The general mechanism involves the generation of a primary or secondary alkyl radical from a diacyl peroxide. This radical species is then trapped by the indazole nucleophile at the N1 position, leading to the formation of a new C-N bond and the corresponding N-alkylated indazole product. This method provides a pathway to introduce alkyl groups onto the indazole core that can be challenging to achieve through traditional nucleophilic substitution methods.

Intramolecular Nucleophilic Aromatic Substitution (SNAr) is a powerful and common method for constructing the indazole ring system, especially for derivatives bearing electron-withdrawing groups like the nitro group. researchgate.netmdpi.com The synthesis of 1-aryl-5-nitro-1H-indazoles provides a clear example of this mechanistic pathway. researchgate.net The process typically begins with the formation of an arylhydrazone from a ketone or aldehyde that has a suitable leaving group (e.g., fluorine) ortho to the carbonyl-derived carbon and a strong electron-withdrawing group (e.g., nitro) on the aromatic ring. researchgate.netmdpi.com

The key steps of the SNAr cyclization are:

Deprotonation: A base removes the acidic proton from the hydrazone nitrogen, generating a potent nucleophile.

Nucleophilic Attack: The resulting anion attacks the aromatic carbon bearing the leaving group. This step is facilitated by the presence of the C5-nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex.

Elimination: The leaving group is expelled, leading to the re-aromatization of the ring and the formation of the N-N bond, thus completing the indazole heterocycle. acs.org

This method has proven efficient for a range of substrates, as highlighted in the table below, which shows yields from a one-pot domino process starting from the corresponding acetophenone. researchgate.net

| Aryl Group on Hydrazone Nitrogen | Product | Yield (%) |

|---|---|---|

| Phenyl | 3-Methyl-5-nitro-1-phenyl-1H-indazole | 96 |

| 2-Methoxyphenyl | 1-(2-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 82 |

| 3-Methoxyphenyl | 1-(3-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 90 |

| 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-3-methyl-5-nitro-1H-indazole | 94 |

Understanding Regioselectivity in Halogenation and Nitration

When this compound undergoes further electrophilic substitution, such as halogenation or nitration, the regiochemical outcome is dictated by the directing effects of the existing substituents on the benzene (B151609) ring.

Nitro Group (at C5): The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both resonance and inductive effects.

Bromo Group (at C6): The bromo group is also deactivating due to its inductive effect but is an ortho-, para-director because of the electron-donating effect of its lone pairs through resonance.

The two available positions for substitution on the carbocyclic ring are C4 and C7.

Position C4: This position is ortho to the deactivating nitro group and meta to the bromo group. Electrophilic attack at this position is strongly disfavored due to the powerful deactivating effect of the adjacent nitro group.

Position C7: This position is ortho to the bromo group and meta to the nitro group. While the ring is generally deactivated, the ortho-directing effect of the bromine atom makes C7 the most likely site for further electrophilic attack.

Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C7 position.

Tautomeric Considerations and their Influence on Reactivity (1H- and 2H-Indazoles)

N-unsubstituted indazoles, including this compound, exist as a mixture of two rapidly equilibrating annular tautomers: the 1H- and 2H-forms. nih.govresearchgate.net Computational studies have shown that for the parent indazole, the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govacs.org This preference generally holds for substituted indazoles as well.

This tautomerism has a profound influence on reactivity, particularly in reactions involving the nitrogen atoms, such as N-alkylation or N-acylation. Since there are two distinct nitrogen atoms (N1 and N2), such reactions can lead to a mixture of N1- and N2-substituted isomeric products. The ratio of these products is governed by factors including the relative stability of the tautomers, the reaction mechanism, and the conditions employed (e.g., solvent, pH, catalyst).

For instance, the reaction of nitro-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid has been studied in detail. nih.govacs.org In this acidic medium, the reaction proceeds through the small equilibrium concentration of the neutral indazole reacting with protonated formaldehyde. For 5-nitro- and 6-nitro-1H-indazole, the reaction overwhelmingly yields the N1-substituted (1H-indazol-1-yl)methanol product. nih.govacs.org This outcome is attributed to the greater thermodynamic stability of the N1-substituted isomer compared to the N2-substituted counterpart. nih.gov However, under certain conditions or with different substitution patterns, the formation of the N2-isomer can become competitive or even dominant. nih.gov

Solvent Effects and Catalytic Mechanisms

The choice of solvent and catalyst plays a critical role in directing the outcome and efficiency of reactions involving indazoles.

Solvent Effects:

In SNAr cyclizations , polar aprotic solvents like Dimethylformamide (DMF) are often employed. researchgate.net These solvents are effective at solvating the charged Meisenheimer complex intermediate, thereby lowering the activation energy of the nucleophilic attack and promoting the reaction.

In reactions involving charged intermediates or polar transition states, solvent polarity can significantly impact reaction rates. For example, in the reaction with formaldehyde, water not only acts as a solvent but can also participate in the mechanism through relayed catalysis. acs.org

Catalytic Mechanisms: A variety of metal catalysts are used in the synthesis and functionalization of indazoles, each operating through a distinct mechanism. nih.gov

Copper Catalysis: Copper salts like Cu(OAc)₂ are frequently used to mediate oxidative N-N bond formation in the cyclization of ketimines to form 1H-indazoles. nih.gov Copper(I) oxide (Cu₂O) has also been used to catalyze the cyclization of o-haloaryl N-sulfonylhydrazones. nih.gov

Palladium Catalysis: Palladium catalysts are employed in C-H amination reactions and oxidative benzannulation processes to construct the 1H-indazole core. nih.gov

Cobalt and Rhodium Catalysis: Organometallic Co(III) and Rh(III) catalysts are effective for synthesizing 2H-indazoles via C-H bond functionalization/annulation cascades involving azobenzenes and aldehydes or other coupling partners. nih.govnih.gov The mechanism typically involves the formation of a metallacycle intermediate followed by insertion and reductive elimination or cyclative capture. nih.gov

The selection of a specific catalytic system is crucial for achieving high yield and selectivity in the desired transformation.

| Catalyst System | Reaction Type | Typical Indazole Product |

|---|---|---|

| Cu(OAc)₂ / O₂ | Oxidative N-N Bond Formation | 1H-Indazoles |

| Pd(OAc)₂ | Oxidative Benzannulation | 1H-Indazoles |

| [CpCo(III)] | C-H Activation / Annulation | N-Aryl-2H-indazoles |

| [CpRh(III)] | C-H Activation / Annulation | 3-Acylated-2H-indazoles |

Biomedical and Therapeutic Research Applications of 6 Bromo 5 Nitro 1h Indazole and Its Analogues

Anticancer Activity Research

Derivatives of the indazole core structure are a significant area of research in the development of new anticancer agents. nih.govnih.gov The versatility of the indazole ring allows for substitutions that can modulate the compound's biological activity. longdom.org Research has demonstrated that various substituted indazole derivatives exhibit potent anti-proliferative effects against a range of human cancer cell lines, including those of the lung, breast, and leukemia. nih.govnih.gov For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562) cells. nih.gov The mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and interference with the cell cycle, key processes in controlling cancer cell proliferation. nih.gov

Kinase Inhibitory Potency and Specificity

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling pathways controlling cell growth, differentiation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.gov The specificity of a kinase inhibitor for its target is a critical factor in its development as a drug, as off-target effects can lead to unwanted side effects. nih.gov Researchers utilize kinase selectivity panels to determine the profile of an inhibitor against a wide range of kinases. reactionbiology.com

Casein Kinase II (CK2) is a serine/threonine protein kinase that is often found to be overactive in various types of cancer, where it promotes cell survival and proliferation. researchgate.netnih.gov This makes CK2 a compelling target for anticancer drug development. nih.gov While direct studies on 6-bromo-5-nitro-1H-indazole are not extensively documented, research on halogenated indazole derivatives has shown significant potential for CK2 inhibition.

Notably, a study on a library of bromo-substituted benzotriazoles and benzimidazoles, which are structurally related to indazoles, identified several potent CK2 inhibitors. researchgate.net One of the most selective inhibitors identified was 3,4,5,6,7-pentabromo-1H-indazole (K64), which demonstrated significantly higher efficacy against CK2 compared to other kinases. researchgate.net This highlights the importance of the bromine substituents on the indazole ring for potent and selective CK2 inhibition. The pro-apoptotic efficacy of these novel CK2 inhibitors was also demonstrated in Jurkat cells. researchgate.net

| Compound | Target Kinase | Other Kinases Inhibited (Significantly) | Notes |

| 3,4,5,6,7-pentabromo-1H-indazole (K64) | CK2 | PIM1, PIM3 | Displays much higher overall selectivity for CK2 compared to commonly used inhibitors like TBB and DMAT. researchgate.net |

The cAMP-dependent Protein Kinase A (PKA) is another important enzyme involved in cellular signaling. While the indazole scaffold has been explored for inhibition of various kinases, specific data on the direct inhibition of PKA by this compound is limited. However, studies on related indazole derivatives provide some insights. For example, certain indazole-paroxetine hybrids have been evaluated for their kinase inhibitory profiles. In one such study, the N-methylation of a pyridine (B92270) ring in an indazole derivative led to a decrease in potency against PKA, suggesting that structural modifications on the indazole core can influence its interaction with this kinase. nih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.com MAPK1, also known as ERK2, is a key component of this pathway and its over-activation is implicated in numerous cancers. mdpi.com Recent research has explored the potential of indazole-based compounds as MAPK1 inhibitors.

A study focused on the synthesis and characterization of novel indazole-sulfonamide compounds identified promising candidates with potential MAPK1 inhibitory activity. mdpi.comsciprofiles.com Molecular docking studies suggested a strong binding affinity of these compounds to the MAPK1 active site. Specifically, a 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole derivative showed good binding affinity. mdpi.comsciprofiles.com Interestingly, the reduction of the nitro group to an amine significantly enhanced this binding affinity, indicating the crucial role of the substituent at the 5-position of the indazole ring in modulating MAPK1 inhibition. mdpi.comsciprofiles.com

| Compound | Target Kinase | Binding Energy (kcal/mol) | Key Finding |

| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole | MAPK1 | -7.55 | Demonstrates good binding affinity to the MAPK1 active site in molecular docking studies. mdpi.comsciprofiles.com |

| Amine analogue of the above compound | MAPK1 | -8.34 | Reduction of the nitro group to an amine significantly enhances the binding affinity to MAPK1. mdpi.comsciprofiles.com |

Tyrosine Threonine Kinase (TTK), also known as Mps1, is a dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, a key process for ensuring proper chromosome segregation during cell division. nih.gov Upregulation of TTK is observed in various cancers, making it an attractive target for anticancer therapies. nih.gov

Research into indazole derivatives has led to the discovery of potent TTK inhibitors. A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and evaluated for their TTK inhibitory activity. nih.gov Several of these compounds were found to be single-digit nanomolar inhibitors of TTK, demonstrating high potency. nih.gov One of the most efficacious compounds from this series showed significant tumor growth inhibition in a xenograft model, highlighting the therapeutic potential of indazole-based TTK inhibitors. nih.gov

| Compound Class | Target Kinase | Potency | In Vivo Activity |

| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | TTK | Single-digit nanomolar inhibitors. nih.gov | One lead compound demonstrated significant tumor growth inhibition in a xenograft model. nih.gov |

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are involved in various cellular processes, and their aberrant signaling is implicated in several types of cancer. nih.govnih.gov The development of FGFR inhibitors is a key area of cancer research. The indazole scaffold has been successfully utilized to design potent FGFR inhibitors. nih.govnih.gov

Structure-based drug design has been employed to identify and optimize indazole-containing pharmacophores for FGFR inhibition. nih.gov Biological evaluation of a library of indazole derivatives revealed that these compounds could inhibit FGFR1-3 in the micromolar to nanomolar range. nih.gov For example, one of the most active inhibitors identified had IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov Further optimization of an indazole derivative led to a potent FGFR1 inhibitor with an enzymatic IC50 of 3.3 nM and good kinase selectivity. nih.gov These findings underscore the potential of the indazole core in developing effective FGFR inhibitors for cancer therapy. nih.govnih.gov

| Compound Series | Target Kinases | IC50 Range (FGFR1-3) | Optimized Compound (9u) IC50 (FGFR1) |

| Indazole-based fragments | FGFR1-3 | 0.8–90 μM. nih.govnih.gov | - |

| Optimized Indazole derivative (9u) | FGFR1 | - | 3.3 nM. nih.gov |

Antiproliferative Activities in Cancer Cell Lines (e.g., PC3, A549, MCF7)

Analogues of this compound have demonstrated notable antiproliferative effects against various human cancer cell lines. Studies have shown that the introduction of different substituents to the indazole core can significantly influence cytotoxic potency.

For instance, a series of 1H-indazole-3-amine derivatives were assessed for their in vitro activity against several cancer cell lines, including prostate cancer (PC-3) and lung cancer (A549). mdpi.com One particular compound from this series, designated as 6o , exhibited an IC50 value of 11.2 µM against the A549 cell line and 16.5 µM against the PC-3 cell line. mdpi.com

Furthermore, research into other substituted indazoles has highlighted their potential against breast cancer (MCF-7) and lung cancer (A549) cells. Specific derivatives, such as compound 5b which contains a nitro group, and compound 5'j , were identified as having noteworthy anticancer activity against these cell lines. These findings underscore the potential of the indazole scaffold as a template for the development of new anticancer agents.

Table 1: Antiproliferative Activity of Selected Indazole Analogues

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6o | A549 (Lung) | 11.2 mdpi.com |

| 6o | PC-3 (Prostate) | 16.5 mdpi.com |

In Vivo Anticancer Model Studies

While in vitro studies provide crucial preliminary data, in vivo models are essential for evaluating the therapeutic potential and toxicity of novel compounds in a whole-organism context. Research on a bromo-indazole derivative, specifically 6-(1H-pyrazol-4-yl)-1H-indazole, has been conducted in mice to assess its acute toxicity. eurekaselect.com This in vivo study determined a median lethal dose (LD50) of 40 mg/kg, indicating significant acute toxicity which resulted in systemic organ damage. eurekaselect.com Although this particular study highlighted toxicity, it represents a critical step in the preclinical evaluation of bromo-indazole analogues, providing valuable information that can guide the structural modifications needed to enhance safety while retaining therapeutic efficacy.

Mechanisms of Anticancer Action

The anticancer effects of indazole derivatives are attributed to several mechanisms of action at the molecular level. A primary mode of action for many indazole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov The indazole core is recognized as an effective "hinge-binding" fragment, enabling it to interact with the ATP-binding site of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora kinases, thereby blocking their downstream signaling pathways. mdpi.comnih.gov

Additionally, certain indazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, studies on the 1H-indazole-3-amine derivative 6o suggest that its anticancer activity may stem from its ability to inhibit members of the Bcl-2 protein family and interfere with the p53/MDM2 pathway, both of which are critical in the regulation of apoptosis and cell cycle progression. mdpi.com Another well-studied indazole derivative, Lonidamine, is thought to exert its effect by inhibiting mitochondrial-bound hexokinase II, a key enzyme in cancer cell metabolism. researchgate.net The nitro group, as seen in this compound, is a common feature in compounds designed to have specific biological activities, and its reduction to an amine is a frequent metabolic or synthetic step that can alter the compound's mechanism of action. researchgate.net

Antimicrobial Research (Antibacterial, Antifungal)

Derivatives of 6-bromo-1H-indazole have been a subject of significant interest in the search for new antimicrobial agents. researchgate.netbanglajol.info The functionalization of the indazole ring system has led to the development of compounds with a broad spectrum of activity against various pathogenic bacteria and fungi. nih.gov

Efficacy Against Bacterial Strains

Analogues of 6-bromo-1H-indazole have demonstrated considerable efficacy against both Gram-positive and Gram-negative bacteria. A study involving 1,2,3-triazole derivatives tethered to a 6-bromo-1H-indazole scaffold revealed potent antibacterial activity. researchgate.net The mechanism of action is thought to involve the inhibition of essential bacterial enzymes, such as those required for cell wall synthesis or DNA replication. researchgate.net

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, was determined for these compounds against several bacterial strains. For example, one of the synthesized derivatives, 8h , showed an MIC of 125 µg/mL against Escherichia coli and 250 µg/mL against Staphylococcus aureus. researchgate.net Another derivative, 8c , was effective against S. aureus with an MIC of 125 µg/mL. researchgate.net

Table 2: Antibacterial Activity of 6-Bromo-1H-indazole Triazole Analogues

| Compound | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | S. aureus (MIC µg/mL) | S. pyogenes (MIC µg/mL) |

|---|---|---|---|---|

| 8a | 500 | 1000 | 250 | 250 |

| 8c | 250 | 500 | 125 | 250 |

| 8h | 125 | 250 | 250 | 500 |